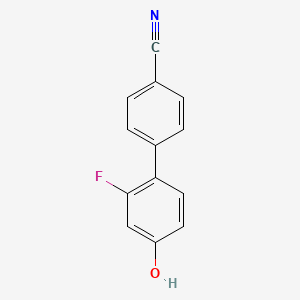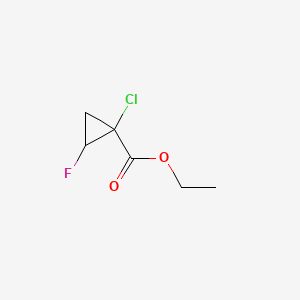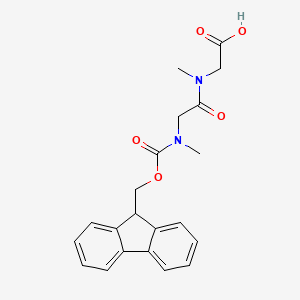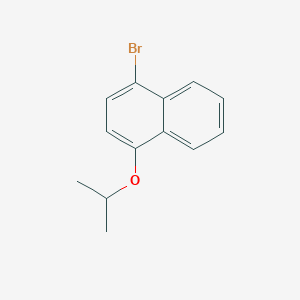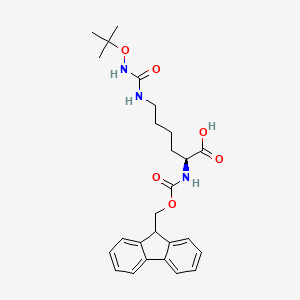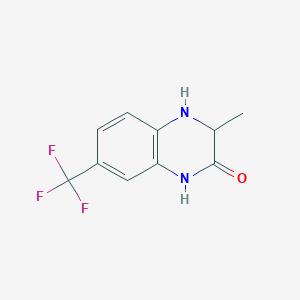
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one (MTFQ) is a synthetic organic compound with a wide range of applications in the field of science and medicine. It is a heterocyclic compound with a quinoxaline ring structure, containing a trifluoromethyl group at the 7-position. MTFQ has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, and its effects on the central nervous system.
Mécanisme D'action
Target of Action
It is known that compounds with similar pyrrolopyrazine scaffolds have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Similar compounds have shown more activity on kinase inhibition . Kinase inhibitors work by blocking the action of kinases, enzymes responsible for the transfer of phosphate groups from high-energy donor molecules to specific target molecules in cellular processes. By inhibiting these enzymes, the compound can disrupt critical cellular processes and inhibit cell growth.
Biochemical Pathways
It’s worth noting that purine metabolism, which is tightly regulated by multiple enzymes, plays a crucial role in cell proliferation and immune regulation . Dysfunction in these enzymes can lead to excessive cell proliferation and immune imbalance, resulting in tumor progression .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one has several advantages for use in laboratory experiments. It is a relatively safe compound, and it is easy to synthesize in the laboratory. In addition, it is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, it is not soluble in water, making it difficult to use in some experiments.
Orientations Futures
The potential applications of 3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one are numerous, and there are many future directions for research. These include further research into its potential as an inhibitor of AChE, as well as its potential as an anti-inflammatory and anti-cancer agent. In addition, further research into its potential as an anti-oxidant agent could be beneficial. Finally, further research into the mechanism of action of this compound could lead to the development of more effective and selective inhibitors of AChE.
Méthodes De Synthèse
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one can be synthesized from the reaction of 3-methyl-3,4-dihydro-1H-quinoxaline-2-one (MDQ) and trifluoromethanesulfonic anhydride (TFMSA). The reaction is carried out in the presence of a base, such as pyridine or triethylamine. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of this compound.
Applications De Recherche Scientifique
3-Methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of AChE has been linked to improved cognitive performance, and it is thought that this compound could be used in the treatment of Alzheimer's disease and other neurodegenerative disorders.
This compound has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been found to reduce the production of nitric oxide, which is involved in the inflammatory response.
Propriétés
IUPAC Name |
3-methyl-7-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-5-9(16)15-8-4-6(10(11,12)13)2-3-7(8)14-5/h2-5,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAFVRQFNIJFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)


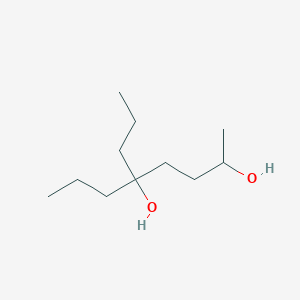
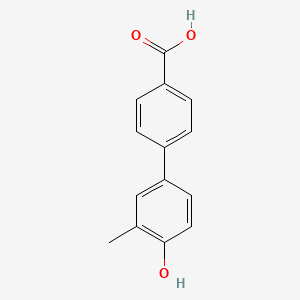

![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
